imidazo[1,2-a]pyridin-6-yl-[2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]methanone
Description
Imidazo[1,2-a]pyridin-6-yl-[2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]methanone is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound features a fused bicyclic structure, combining an imidazo[1,2-a]pyridine ring with a piperidine moiety linked through a methanone bridge to a 5-methyl-1H-1,2,4-triazole ring. The unique structural attributes of this compound contribute to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-6-yl-[2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c1-11-18-15(20-19-11)13-4-2-3-8-22(13)16(23)12-5-6-14-17-7-9-21(14)10-12/h5-7,9-10,13H,2-4,8H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRECSJGIXGHWNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2CCCCN2C(=O)C3=CN4C=CN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridin-6-yl-[2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common approach includes:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α-haloketones under acidic or basic conditions.
Attachment of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where the imidazo[1,2-a]pyridine core reacts with piperidine derivatives.
Incorporation of the Triazole Ring: The final step involves the formation of the 1,2,4-triazole ring, which can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Industrial Production Methods
Industrial-scale production of this compound may utilize continuous flow chemistry techniques to enhance reaction efficiency and yield. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridin-6-yl-[2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]methanone undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the imidazo[1,2-a]pyridine or triazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, each with potentially unique biological activities .
Scientific Research Applications
Imidazo[1,2-a]pyridin-6-yl-[2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]methanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridin-6-yl-[2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: Compounds with similar core structures but different substituents, such as imidazo[1,2-a]pyridine-3-carboxamides.
Triazole-Linked Compounds: Molecules featuring the 1,2,4-triazole ring linked to various other heterocycles.
Uniqueness
Imidazo[1,2-a]pyridin-6-yl-[2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]methanone is unique due to its specific combination of the imidazo[1,2-a]pyridine and triazole rings, which confer distinct biological activities and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
